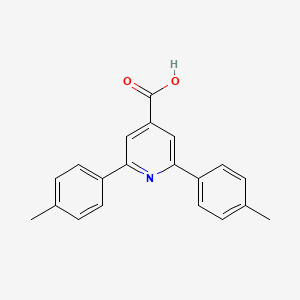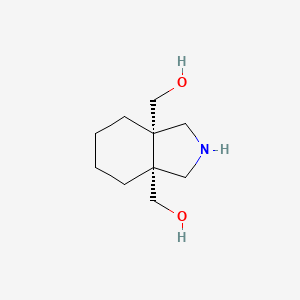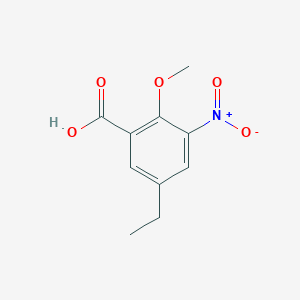
8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a sec-butylamino group at the 8th position, a decyl chain at the 7th position, and a methyl group at the 3rd position of the purine ring. The purine ring is a fundamental structure in many biologically active molecules, including nucleotides and alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as theophylline.
Substitution Reaction: The 8th position of the purine ring is substituted with a sec-butylamino group. This can be achieved by reacting the purine derivative with sec-butylamine in the presence of a suitable catalyst.
Alkylation: The 7th position is then alkylated with a decyl halide (e.g., decyl bromide) under basic conditions to introduce the decyl chain.
Methylation: Finally, the 3rd position is methylated using a methylating agent such as methyl iodide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Applications De Recherche Scientifique
8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The sec-butylamino group and the decyl chain play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity by competing with natural substrates or by binding to allosteric sites, altering the enzyme’s conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A purine derivative used as a bronchodilator and diuretic.
Caffeine: A well-known stimulant with a similar purine structure.
Dyphylline: A theophylline analog with bronchodilator and vasodilator properties.
Uniqueness
8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the sec-butylamino group and the long decyl chain differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Propriétés
| 476481-13-7 | |
Formule moléculaire |
C20H35N5O2 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
8-(butan-2-ylamino)-7-decyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H35N5O2/c1-5-7-8-9-10-11-12-13-14-25-16-17(22-19(25)21-15(3)6-2)24(4)20(27)23-18(16)26/h15H,5-14H2,1-4H3,(H,21,22)(H,23,26,27) |
Clé InChI |
JMBYYQXNCKLDAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12046472.png)
![1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione](/img/structure/B12046476.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12046488.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046515.png)
![Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12046521.png)
![7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12046523.png)

![9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12046539.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12046554.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B12046567.png)
